6-BENZYLOXY-3,4-DIHYDRO-1H-NAPHTHALEN-2-ONE

Descripción

BenchChem offers high-quality 6-BENZYLOXY-3,4-DIHYDRO-1H-NAPHTHALEN-2-ONE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-BENZYLOXY-3,4-DIHYDRO-1H-NAPHTHALEN-2-ONE including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

6-phenylmethoxy-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c18-16-8-6-15-11-17(9-7-14(15)10-16)19-12-13-4-2-1-3-5-13/h1-5,7,9,11H,6,8,10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEULYUMMUDOSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=CC(=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696246 | |

| Record name | 6-(Benzyloxy)-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885280-42-2 | |

| Record name | 6-(Benzyloxy)-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

6-BENZYLOXY-3,4-DIHYDRO-1H-NAPHTHALEN-2-ONE chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 6-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 6-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one. This versatile bicyclic ketone serves as a crucial intermediate in medicinal chemistry and organic synthesis. Its structure, featuring a tetralone core, a benzyloxy protecting group, and multiple reactive sites, makes it a valuable scaffold for the development of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, reactivity, and synthetic potential. A key focus is placed on explaining the causality behind experimental choices and providing a framework for its strategic use in research and development projects.

Section 1: Introduction and Nomenclature

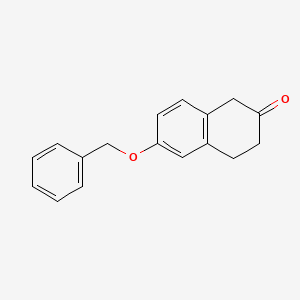

6-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one is a synthetic organic compound belonging to the tetralone family. The core structure is a dihydronaphthalenone, which can be viewed as a fused benzene ring and a cyclohexanone ring. The "2-one" designation indicates the carbonyl group is at the second position of the saturated ring, adjacent to the aromatic ring. A benzyloxy group is attached at the 6-position of the aromatic ring, serving as a stable ether linkage that can also function as a protecting group for the underlying phenol.

This compound is a key building block in pharmaceutical development, particularly in the synthesis of anti-inflammatory and analgesic drugs.[1] Its naphthalene backbone offers stability and a rigid framework for constructing novel therapeutic agents.[1]

Note on Isomers: It is critical to distinguish this compound (a 2-one, CAS No. 885280-42-2) from its more frequently documented isomer, 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one (a 1-one, CAS No. 32263-70-0). While they share the same molecular formula and weight, their reactivity and spectroscopic properties differ due to the position of the ketone. Much of the publicly available experimental data, including detailed synthesis protocols and safety information, pertains to the 1-one isomer. This guide will clearly differentiate between the two and, where necessary, use data for the 1-one isomer as a reference point for the general class of compounds, with appropriate caveats.

Molecular Structure

Caption: Chemical structure of the target molecule.

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 6-(phenylmethoxy)-3,4-dihydronaphthalen-2(1H)-one | [1] |

| CAS Number | 885280-42-2 | [2] |

| Molecular Formula | C₁₇H₁₆O₂ | [3] |

| Molecular Weight | 252.31 g/mol | [3] |

| InChIKey | SAYPPJQQGVXKAP-UHFFFAOYSA-N (for 1-one isomer) | [4] |

| SMILES | O=C1CC2=CC(OCC3=CC=CC=C3)=CC=C2C1 | [2] |

Section 2: Physicochemical Properties

Experimental data for the 2-one isomer is not widely published. The properties listed below are based on data for the 1-one isomer and predictions, serving as an estimate for handling and storage.

| Property | Value | Notes / Source |

| Appearance | Light brown to brown solid | Based on 1-one isomer.[3] |

| Melting Point | 96-99 °C | For 1-one isomer.[3] |

| Boiling Point | 433.4 ± 34.0 °C | Predicted for 1-one isomer.[3] |

| Density | 1.160 ± 0.06 g/cm³ | Predicted for 1-one isomer.[3] |

| Storage | 2-8°C, Sealed in dry conditions | Recommended for stability.[2] |

| XLogP3 | 3.5 | Predicted hydrophobicity (for 1-one isomer).[4][5] |

Section 3: Synthesis and Mechanistic Insights

Synthesis of the Isomeric 1-one (Reference Protocol)

The established synthesis for 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one involves a Williamson ether synthesis.[6]

-

Reaction: 6-hydroxy-1-tetralone is reacted with benzyl bromide.

-

Base & Solvent: Potassium carbonate (K₂CO₃) is used as a mild base in an acetone solvent.

-

Causality: K₂CO₃ is sufficient to deprotonate the phenolic hydroxyl group, which is significantly more acidic than an aliphatic alcohol. Acetone is a polar aprotic solvent that facilitates the Sₙ2 reaction between the resulting phenoxide and benzyl bromide. The reaction is typically heated to reflux to achieve a reasonable rate.[6]

Proposed Synthesis of 6-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one

A plausible route to the target 2-one would involve the same benzylation strategy but starting from the corresponding 6-hydroxy-2-tetralone precursor.

Caption: Proposed workflow for the synthesis of the target molecule.

Step-by-Step Proposed Protocol:

-

Preparation: To a round-bottom flask, add 6-hydroxy-3,4-dihydro-1H-naphthalen-2-one (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetone.

-

Reagent Addition: Add benzyl bromide (1.1 eq) to the suspension.

-

Reaction: Heat the mixture to reflux and stir for 4-8 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Filter off the solid potassium salts and wash the filter cake with a small amount of acetone.

-

Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or cyclohexane) to afford the pure product.

Section 4: Spectroscopic Characterization (Predicted)

No experimental spectra for the 2-one isomer are publicly available. However, the key spectroscopic features can be predicted based on its structure.

-

¹H NMR:

-

Aromatic Protons: Expect signals between ~6.8-8.0 ppm. The protons on the naphthalenone ring will appear as doublets and a doublet of doublets. The five protons of the benzyl group will appear as a multiplet around 7.3-7.5 ppm.

-

Benzylic Protons (-O-CH₂-Ph): A characteristic singlet around 5.1 ppm.

-

Aliphatic Protons: The protons on the cyclohexanone ring (at C1, C3, and C4) will appear as multiplets in the upfield region (~2.5-3.5 ppm). The protons at C1 and C3, being alpha to the carbonyl and the aromatic ring, will likely be distinct from the C4 protons.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): A weak signal expected far downfield, ~195-200 ppm.

-

Aromatic Carbons: Multiple signals in the 110-160 ppm range. The carbon attached to the ether oxygen (C6) will be significantly downfield.

-

Benzylic Carbon (-O-CH₂-Ph): A signal around 70 ppm.

-

Aliphatic Carbons: Signals in the 25-45 ppm range.

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretch: A strong, sharp absorption band around 1710-1725 cm⁻¹ is expected for the saturated ketone.

-

C-O-C Stretch: A strong band for the aryl-alkyl ether linkage is expected around 1250 cm⁻¹.

-

C=C Stretch: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

-

C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

Section 5: Chemical Reactivity and Synthetic Utility

The reactivity of 6-benzyloxy-3,4-dihydro-1H-naphthalen-2-one is dictated by its three main components: the ketone, the active methylene positions alpha to the ketone, and the benzyloxy group.

Reactions at the Ketone

The carbonyl group is a site for nucleophilic attack. Standard ketone chemistry applies:

-

Reduction: Reduction with sodium borohydride (NaBH₄) will yield the corresponding secondary alcohol.

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN) will form a secondary amine.

-

Wittig Reaction: Reaction with a phosphonium ylide can be used to form an alkene at the C2 position.

Enolate Chemistry

The protons on the carbons alpha to the ketone (C1 and C3) are acidic and can be removed by a base to form an enolate. This is a cornerstone of tetralone reactivity.[7]

-

Alkylation: The enolate can act as a nucleophile to attack alkyl halides, introducing substituents at the C1 or C3 position.

-

Aldol Condensation: The enolate can react with other carbonyl compounds (aldehydes or ketones) to form β-hydroxy ketones, which can be a key step in building molecular complexity. For instance, condensation with substituted benzaldehydes is used to synthesize 2-benzylidene-1-tetralone derivatives, which have been explored as monoamine oxidase (MAO) inhibitors.[8]

Debenzylation (Protecting Group Removal)

The benzyloxy group is a robust protecting group for the phenol at C6. Its removal unmasks a reactive hydroxyl group, which can be used for further functionalization (e.g., etherification, esterification, or as a directing group in electrophilic aromatic substitution).

-

Catalytic Hydrogenation: The most common and clean method for debenzylation is catalytic hydrogenation (H₂ gas over a Palladium on carbon catalyst, Pd/C). This reaction cleaves the C-O bond of the benzyl ether, yielding the phenol and toluene as a byproduct.

Caption: Key reaction pathways for 6-benzyloxy-2-tetralone.

Section 6: Applications in Research and Development

This compound is primarily valued as a synthetic intermediate. Its utility spans several areas:

-

Pharmaceutical Synthesis: It serves as a scaffold for compounds targeting various biological pathways.[1] The tetralone motif is present in numerous natural products and pharmacologically active molecules.[7] Derivatives have been investigated as inhibitors of macrophage migration inhibitory factor (MIF) and for their potential in treating inflammatory conditions.[9]

-

Organic Synthesis: The combination of a protected phenol and a reactive ketone makes it a strategic starting point for the multi-step synthesis of complex polycyclic molecules.[1]

-

Materials Science: The rigid naphthalene structure can be incorporated into polymers or other materials to enhance their thermal stability or confer specific electronic properties.[1]

Section 7: Safety and Handling

Safety data for the 2-one isomer is not specified. The following information is for the 1-one isomer (CAS 32263-70-0) and should be used as a precautionary guide.[3]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling Recommendations:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid generating dust.

-

Store in a cool, dry, and tightly sealed container.

Section 8: Conclusion

6-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one is a high-value synthetic intermediate with significant potential in drug discovery and materials science. While detailed experimental data for this specific isomer is sparse in public literature, its chemical behavior can be confidently predicted from the well-understood reactivity of its core functional groups. Its strategic value lies in the orthogonal reactivity of the ketone, the alpha-protons, and the cleavable benzyloxy group, providing chemists with multiple avenues for molecular elaboration. This guide provides the foundational knowledge required to effectively and safely incorporate this versatile building block into advanced synthetic programs.

References

- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Methyl-1-tetralone and its Substituted Analogs. BenchChem.

-

Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Contents. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

- Journal of the Chemical Society C: Organic. (n.d.). The reaction of tetralones and their enamines with cyanogen halides: a new synthesis of 2-naphthylamines. RSC Publishing.

-

PubChem. (n.d.). 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one. National Center for Biotechnology Information. Retrieved from [Link]

- PMC. (n.d.). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice.

-

PubMed. (2018). Synthesis and Evaluation of 2-benzylidene-1-tetralone Derivatives for Monoamine Oxidase Inhibitory Activity. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Nitrones for Intramolecular 1,3-Dipolar Cycloadditions. Retrieved from [Link]

-

PubChemLite. (n.d.). 6-(benzyloxy)-3,4-dihydronaphthalen-1(2h)-one. Retrieved from [Link]

-

PharmaCompass. (n.d.). 6-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-one. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 885280-42-2|6-(Benzyloxy)-3,4-dihydronaphthalen-2(1H)-one|BLD Pharm [bldpharm.com]

- 3. 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | 32263-70-0 [chemicalbook.com]

- 4. 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | C17H16O2 | CID 10682241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and Evaluation of 2-benzylidene-1-tetralone Derivatives for Monoamine Oxidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]

6-BENZYLOXY-3,4-DIHYDRO-1H-NAPHTHALEN-2-ONE structure

An In-depth Technical Guide to 6-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one

Abstract

This technical guide provides a comprehensive overview of 6-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one (CAS No. 885280-42-2), a versatile synthetic intermediate with significant potential in pharmaceutical development, medicinal chemistry, and material science. This document elucidates the compound's chemical structure, physicochemical properties, and a proposed, logically derived synthetic pathway, addressing the common confusion with its structural isomer, the 1-one variant. Detailed protocols, mechanistic insights, and characterization data are presented to equip researchers and drug development professionals with the foundational knowledge required for its effective utilization. The guide further explores its current and prospective applications, underpinned by authoritative references, to provide a holistic understanding of its scientific and commercial value.

Chemical Identity and Physicochemical Properties

Nomenclature and Structural Isomerism

6-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one is a tetralone derivative, a class of compounds featuring a partially saturated naphthalene core. Its formal IUPAC name is 6-(phenylmethoxy)-3,4-dihydronaphthalen-2(1H)-one.[1] It is crucial to distinguish this compound from its more commonly documented structural isomer, 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one (CAS No. 32263-70-0). The key structural difference lies in the position of the carbonyl group on the aliphatic ring—at position C2 for the topic compound and at C1 for its isomer. This seemingly minor change significantly impacts the molecule's reactivity, spectroscopic signature, and its utility as a precursor in complex syntheses. This guide will focus exclusively on the 2-one isomer.

Chemical Structure

The molecular architecture consists of a dihydronaphthalene ring system, with a ketone at the C2 position and a benzyloxy substituent at the C6 position of the aromatic ring. This structure combines a reactive ketone functionality with a protected phenol, making it a valuable building block.

Caption: 2D Structure of 6-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one.

Physicochemical Data

The key properties of the compound are summarized below for quick reference. Proper storage is critical to maintain its integrity.

| Property | Value | Source(s) |

| CAS Number | 885280-42-2 | [1][2] |

| Molecular Formula | C₁₇H₁₆O₂ | [1][2] |

| Molecular Weight | 252.31 g/mol | [1][2] |

| IUPAC Name | 6-(phenylmethoxy)-3,4-dihydronaphthalen-2(1H)-one | [1] |

| Synonyms | 6-Benzyloxy-2-tetralone | [1] |

| Appearance | Light brown to brown solid (predicted) | [3] (by analogy) |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [1][2] |

Synthesis and Mechanistic Considerations

Direct, peer-reviewed synthesis protocols for 6-benzyloxy-3,4-dihydro-1H-naphthalen-2-one are not abundantly available. However, a robust synthetic route can be logically constructed from common starting materials based on established transformations for analogous structures, such as the synthesis of 6-methoxy-2-tetralone.[4]

Proposed Synthetic Pathway

The most plausible pathway begins with the commercially available 6-methoxy-1-tetralone and proceeds through a ketone transposition, followed by demethylation and final benzylation. This multi-step approach offers a high degree of control and utilizes well-understood reactions.

Caption: Proposed multi-step synthesis of 6-Benzyloxy-2-tetralone.

Detailed Experimental Protocol (Proposed)

This protocol is an amalgamation of established procedures for each reaction type.[4][5] It is designed to be self-validating, with purification and characterization at key intermediate stages.

Step 5: Synthesis of 6-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one from 6-Hydroxy-2-tetralone

-

Reaction Setup: To a solution of 6-hydroxy-3,4-dihydro-1H-naphthalen-2-one (1.0 eq) in anhydrous acetone (approx. 0.1 M concentration) in a round-bottom flask, add anhydrous potassium carbonate (K₂CO₃, 2.0-2.5 eq).

-

Causality: Acetone is a polar aprotic solvent that facilitates the Sₙ2 reaction without interfering. K₂CO₃ is a mild, inexpensive base sufficient to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. It is heterogeneous, simplifying workup via filtration.

-

-

Addition of Alkylating Agent: Add benzyl bromide (BnBr, 1.1-1.2 eq) dropwise to the stirring suspension at room temperature.

-

Causality: A slight excess of the electrophile (benzyl bromide) ensures complete consumption of the valuable hydroxy-tetralone precursor. Dropwise addition controls any potential exotherm.

-

-

Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase such as ethyl acetate/petroleum ether (e.g., 1:2 v/v).[5] The reaction is typically complete within 4-8 hours.

-

Causality: Heating provides the necessary activation energy for the Sₙ2 displacement of bromide by the phenoxide. TLC is a critical in-process control to determine reaction completion and avoid side-product formation from prolonged heating.

-

-

Workup and Isolation: After cooling to room temperature, filter the reaction mixture to remove the inorganic base (K₂CO₃). Wash the collected solid with a small amount of acetone. Concentrate the combined filtrate under reduced pressure to yield the crude product.

-

Causality: Filtration is the most straightforward method to remove the solid base. Evaporation of the solvent provides the crude material for purification.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., cyclohexane or ethanol/water).

-

Causality: Recrystallization is effective if the crude product is of high purity, offering a simple route to an analytically pure solid.[5] Column chromatography is more versatile for separating the product from starting material and any potential O- vs. C-alkylation byproducts.

-

Spectroscopic and Analytical Characterization

While a definitive experimental spectrum requires laboratory analysis, the expected spectroscopic data can be reliably predicted based on the molecule's structure. This serves as a benchmark for researchers verifying their synthetic outcomes.

| Technique | Expected Characteristics |

| ¹H NMR | ~7.3-7.5 ppm: Multiplet, 5H (Aromatic protons of benzyl group).~7.1 ppm: Doublet, 1H (Aromatic H adjacent to benzyloxy).~6.8 ppm: Doublet and Doublet of doublets, 2H (Remaining aromatic protons).~5.1 ppm: Singlet, 2H (Benzylic -O-CH₂ -Ph).~3.5 ppm: Singlet or sharp multiplet, 2H (Aliphatic protons at C1).~3.0 ppm: Triplet, 2H (Aliphatic protons at C4).~2.5 ppm: Triplet, 2H (Aliphatic protons at C3). |

| ¹³C NMR | ~198-202 ppm: Ketone C=O.~158-160 ppm: Aromatic C attached to ether oxygen.~125-138 ppm: Remaining aromatic carbons.~70 ppm: Benzylic -O-C H₂-Ph.~25-45 ppm: Aliphatic carbons of the tetralone ring. |

| FT-IR (cm⁻¹) | ~3050-3030: Aromatic C-H stretch.~2950-2850: Aliphatic C-H stretch.~1710-1725: Strong C=O stretch (ketone).~1610, 1500: Aromatic C=C stretch.~1250: Aryl-Alkyl Ether C-O stretch. |

| Mass Spec (EI) | m/z 252: Molecular ion (M⁺).m/z 91: Tropylium ion ([C₇H₇]⁺), characteristic fragment for benzyl group. |

Applications in Research and Development

The utility of 6-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one stems from its identity as a protected, functionalized building block.

Caption: Key application areas for 6-Benzyloxy-2-tetralone.

Core Utility as a Synthetic Intermediate

The molecule possesses two key reactive sites. The ketone at C2 is a versatile handle for introducing further complexity through reactions like reductive amination, Wittig olefination, or aldol condensations. The benzyl ether at C6 serves as a robust protecting group for the phenol, which can be readily cleaved (e.g., by catalytic hydrogenation) at a later synthetic stage to reveal a nucleophilic hydroxyl group, enabling cross-coupling reactions or the synthesis of other ethers and esters.[6]

Pharmaceutical and Medicinal Chemistry

This tetralone scaffold is recognized as a "privileged structure" in medicinal chemistry. It serves as a key intermediate in the synthesis of a variety of pharmaceuticals, including potential anti-inflammatory and analgesic drugs.[1] Furthermore, the related 6-hydroxy-tetralone core has been successfully used to develop potent tyrosinase inhibitors, which are valuable in treating hyperpigmentation disorders and have applications in cosmetics.[7][8] The benzyloxy derivative is a direct precursor to such compounds.

Material Science and Cosmetics

The aromatic and functional nature of the molecule lends itself to incorporation into novel materials, such as specialized polymers and coatings, where its structure can enhance performance.[1] In cosmetics, its potential antioxidant properties, derived from the hindered phenol structure upon deprotection, make it a candidate for anti-aging and skin health formulations.[1]

Safety, Handling, and Storage

As a laboratory chemical, 6-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one should be handled with standard safety precautions.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere if possible. Recommended storage is refrigerated at 2-8°C to minimize degradation over time.[1][2]

-

Toxicity: Specific toxicological data is not widely available. It should be treated as a potentially hazardous substance. The analogous 6-hydroxy-1-tetralone is classified as a skin, eye, and respiratory irritant.[9]

Conclusion

6-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one is a high-value chemical intermediate whose utility is rooted in its dual functionality. While often overshadowed by its 1-one isomer, a clear understanding of its structure and a plausible synthetic strategy, as outlined in this guide, unlocks its potential for researchers. Its role as a precursor to complex heterocyclic systems and bioactive molecules ensures its continued relevance in the fields of drug discovery, organic synthesis, and advanced materials.

References

-

PubChem. (n.d.). 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 6-(BENZYLOXY)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE. Retrieved from [Link]

-

PubChemLite. (n.d.). 6-(benzyloxy)-3,4-dihydronaphthalen-1(2h)-one. Retrieved from [Link]

-

Mondal, M. A., & Al-Amin, M. (2018). A concise approach for the synthesis of 6-methoxy-2-tetralone. MOJ Biorg Org Chem, 2(1), 33-35. Retrieved from [Link]

-

PharmaCompass. (n.d.). 6-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-one. Retrieved from [Link]

-

LookChem. (n.d.). 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one. Retrieved from [Link]

-

Chemsrc. (n.d.). 6-Methoxy-3,4-dihydronaphthalen-2(1H)-on. Retrieved from [Link]

-

Eureka | Patsnap. (2020). Synthesis method of 6-methoxy-1-tetralone. Retrieved from [Link]

-

American Elements. (n.d.). 6-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one. Retrieved from [Link]

-

Han, R. B., Zhang, B., & Piao, F. Y. (2010). (1E)-6-Methoxy-3,4-dihydronaphthalen-1(2H)-one O-(p-tolylsulfonyl)oxime. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2775. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). (1E)-6-Methoxy-3,4-dihydronaphthalen-1(2H)-one O-(p-tolylsulfonyl)oxime. PubChem. Retrieved from [Link]

-

Ranjbar, S., et al. (2021). Benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids as potent tyrosinase inhibitors. Research in Pharmaceutical Sciences, 16(4), 425-436. Retrieved from [Link]

-

Ranjbar, S., et al. (2021). Benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids as potent tyrosinase inhibitors. Research in Pharmaceutical Sciences, 16(4), 425-436. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 885280-42-2|6-(Benzyloxy)-3,4-dihydronaphthalen-2(1H)-one|BLD Pharm [bldpharm.com]

- 3. 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | 32263-70-0 [chemicalbook.com]

- 4. medcraveonline.com [medcraveonline.com]

- 5. 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one synthesis - chemicalbook [chemicalbook.com]

- 6. 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one;CAS No.:32263-70-0 [chemshuttle.com]

- 7. researchgate.net [researchgate.net]

- 8. Benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids as potent tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-羟基-3,4-二氢-1(2H)-萘酮 98% | Sigma-Aldrich [sigmaaldrich.com]

6-BENZYLOXY-3,4-DIHYDRO-1H-NAPHTHALEN-2-ONE CAS number 885280-42-2

An In-Depth Technical Guide to 6-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one (CAS 885280-42-2) and its Isomeric Landscape

Authored by a Senior Application Scientist

Foreword: This technical guide is designed for researchers, medicinal chemists, and drug development professionals exploring the tetralone scaffold. The subject of this guide is 6-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one (CAS 885280-42-2), a β-tetralone derivative. It is critical to note that publicly available data for this specific compound is limited. However, its structural isomer, 6-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one (CAS 32263-70-0), an α-tetralone, is well-documented. This guide will provide a comprehensive overview of the target compound by leveraging data from its well-characterized isomer and analogous structures, offering field-proven insights into its synthesis, properties, and potential applications. This comparative approach ensures a robust and practical understanding for laboratory applications.

Introduction: The Tetralone Scaffold and Isomeric Specificity

The tetralone framework, a bicyclic aromatic ketone, is a privileged scaffold in medicinal chemistry. It serves as a crucial building block for synthesizing a wide array of therapeutically active agents, including antidepressants, acetylcholinesterase inhibitors for Alzheimer's disease, and compounds with antitumor activity.[1] The position of the carbonyl group on the saturated ring defines the isomer: α-tetralones (carbonyl at C1) and β-tetralones (carbonyl at C2). This seemingly minor structural variance profoundly impacts the molecule's reactivity, synthetic accessibility, and biological profile.

Our focus, 6-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one , is a β-tetralone. The benzyloxy group at the 6-position offers a versatile handle for further chemical modification and can influence the molecule's interaction with biological targets. Recent studies have highlighted that introducing a benzyloxy side chain at the C6 position of a tetrahydronaphthalene core can confer potent monoamine oxidase (MAO) inhibitory activity, a key therapeutic strategy in managing Parkinson's disease.[2]

To provide a complete technical picture, we will extensively reference its isomer, 6-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one , for which robust experimental data exists.

Caption: Structural comparison of the target β-tetralone and its α-tetralone isomer.

Physicochemical and Spectroscopic Properties

Quantitative data for the target compound is primarily available from chemical suppliers.[3][4] A comparative table is presented below, including experimental and predicted data for both isomers to aid in characterization.

| Property | 6-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one (Target β-Isomer) | 6-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one (α-Isomer) |

| CAS Number | 885280-42-2[3] | 32263-70-0[5][6] |

| Molecular Formula | C₁₇H₁₆O₂[3] | C₁₇H₁₆O₂[5][6] |

| Molecular Weight | 252.31 g/mol [3] | 252.31 g/mol [5][6] |

| Appearance | Not specified | Light brown to brown solid[5] |

| Melting Point | Not specified | 96-99 °C[5] |

| Boiling Point | Not specified | 433.4±34.0 °C (Predicted)[5] |

| Density | Not specified | 1.160±0.06 g/cm³ (Predicted)[5] |

| XLogP3-AA | Not specified | 3.5 (Predicted)[6] |

| Storage | Sealed in dry, 2-8°C[4] | Sealed in dry, Room Temperature[5] |

Synthesis Strategies and Methodologies

The synthesis of β-tetralones is often more complex than that of their α-isomers. This section details the established synthesis for the α-isomer and proposes a validated strategy for the target β-isomer based on established literature methods for analogous compounds.

Established Synthesis of 6-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one (α-Isomer)

The synthesis of the α-isomer is a straightforward and high-yielding Williamson ether synthesis.[5][7] The causality is clear: the phenolic hydroxyl group of 6-hydroxy-1-tetralone is deprotonated by a mild base (potassium carbonate), forming a phenoxide that acts as a potent nucleophile. This nucleophile then displaces the bromide from benzyl bromide in an Sₙ2 reaction to form the desired benzyl ether. Acetone is an ideal solvent as it is polar aprotic, solubilizing the reactants without interfering with the nucleophilic attack, and its boiling point is suitable for reflux conditions.

Caption: Workflow for the synthesis of the α-tetralone isomer.

Detailed Experimental Protocol:

-

Reaction Setup: Suspend 6-hydroxy-1-tetralone (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in acetone in a round-bottom flask equipped with a reflux condenser.

-

Addition of Alkylating Agent: Add benzyl bromide (1.1 eq) to the suspension.

-

Reaction: Heat the mixture to reflux (approximately 56°C) and maintain for 6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/petroleum ether (1:2 v/v).[5][7] The disappearance of the starting material spot indicates completion.

-

Work-up: After cooling to room temperature, filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the inorganic salts.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from cyclohexane to afford pure 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one as a light brown solid.[5][7]

Proposed Synthesis of 6-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one (Target β-Isomer)

Synthesizing the target β-tetralone requires a multi-step approach, as direct benzylation of a corresponding 6-hydroxy-2-tetralone is complicated by the instability and difficult synthesis of the precursor itself. A robust and logical approach, adapted from a proven synthesis of 6-methoxy-2-tetralone, involves an epoxidation-rearrangement sequence starting from a dihydronaphthalene intermediate.[8]

The rationale for this pathway is as follows: The readily available 6-benzyloxy-1-tetralone (the α-isomer synthesized above) is first converted to a more reactive olefin intermediate. This olefin is then epoxidized. The crucial step is the acid-catalyzed rearrangement of the epoxide, which selectively yields the 2-keto functionality (β-tetralone).

Caption: Proposed synthetic workflow for the target β-tetralone isomer.

Proposed Experimental Protocol:

-

Olefin Synthesis: Convert 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one to the corresponding olefin, 6-benzyloxy-3,4-dihydronaphthalene. This can be achieved via several methods, such as reduction of the ketone to an alcohol followed by acid-catalyzed dehydration.

-

Epoxidation: Dissolve the resulting olefin (1.0 eq) in a chlorinated solvent like dichloromethane (CH₂Cl₂). Cool the solution in an ice bath and add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) portion-wise. Monitor the reaction by TLC until the olefin is consumed.

-

Work-up: Quench the reaction by washing with a saturated sodium bicarbonate solution to remove excess acid, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo. The crude epoxide is often taken to the next step without extensive purification.

-

Rearrangement: Dissolve the crude epoxide in ethanol and add a catalytic amount of aqueous sulfuric acid (e.g., 10%). Heat the mixture under reflux for 3-4 hours.[8] The acid protonates the epoxide ring, facilitating a hydride shift and ring-opening to form the thermodynamically stable ketone at the C2 position.

-

Final Purification: After work-up (neutralization and extraction), the crude product should be purified using column chromatography on silica gel to isolate the target 6-benzyloxy-3,4-dihydro-1H-naphthalen-2-one.

Applications in Research and Drug Development

While specific applications for CAS 885280-42-2 are not yet published, its structural motifs suggest significant potential in medicinal chemistry.

-

Intermediate for Complex Synthesis: The compound is recognized as a versatile intermediate for synthesizing more complex molecules in drug development and material science.[9]

-

Anti-inflammatory and Analgesic Potential: The tetralone scaffold is a core component of compounds investigated for anti-inflammatory properties.[9] Derivatives have been shown to be potent inhibitors of reactive oxygen species (ROS) production, a key process in inflammation.[10]

-

CNS-Active Agents: As previously mentioned, α-tetralone derivatives have been investigated as MAO inhibitors.[11] Given that the 6-benzyloxy moiety is a key pharmacophore for this activity,[2] the target compound is a prime candidate for evaluation as a selective MAO-B inhibitor for neurodegenerative diseases like Parkinson's.

Safety and Handling

-

General Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.[12]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

First Aid:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

-

In all cases of exposure, consult a physician.[12]

-

-

Storage: Store in a tightly sealed container in a dry, cool place.[4] Some related compounds are noted to be air and light-sensitive.[13][14]

Conclusion

6-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one is a promising but under-characterized molecule. This guide provides a scientifically grounded framework for its study by drawing parallels with its well-understood α-isomer. The proposed synthesis offers a logical and experimentally validated pathway for researchers to access this compound. Its potential as a key intermediate, particularly in the development of novel CNS and anti-inflammatory agents, warrants further investigation by the scientific community.

References

-

ChemBuyersGuide. JH CHEM (Page 608). Available from: [Link]

-

MOLBASE. Hangzhou J&H Chemical Co., Ltd.. Available from: [Link]

-

PubChem. 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one. Available from: [Link]

-

Organic Syntheses. 6-METHOXY-β-TETRALONE. Available from: [Link]

-

ARKAT USA, Inc. Efficient synthesis of 2-alkyl-2-hydroxy-6-X-1-tetralones. Available from: [Link]

-

ChemBuyersGuide. Chem-Impex International (Page 14). Available from: [Link]

-

Capot Chemical. MSDS of 6-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one. Available from: [Link]

-

PubChemLite. 6-(benzyloxy)-3,4-dihydronaphthalen-1(2h)-one. Available from: [Link]

-

MedCrave online. A concise approach for the synthesis of 6-methoxy-2-tetralone. Available from: [Link]

-

PharmaCompass.com. 6-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-one. Available from: [Link]

-

PrepChem.com. Synthesis of 6-Hydroxy-1-tetralone. Available from: [Link]

-

ResearchGate. Potent Inhibitory Activity of Hydroxylated 2-Benzylidene-3,4-dihydronaphthalen-1(2H)-ones on LPS-stimulated Reactive Oxygen Species Production in RAW 264.7 Macrophages. Available from: [Link]

-

ResearchGate. (PDF) Tetralone Scaffolds and Their Potential Therapeutic Applications. Available from: [Link]

-

PubChem. Ethyl 2-(methyldithio)propionate | C6H12O2S2 | CID 90972. Available from: [Link]

-

PubChem. 2-[[1-(2-Amino-1,3-thiazol-4-yl)-2-[(2-methyl-4-oxo-1-sulfoazetidin-3-yl)amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid | C13H17N5O8S2 | CID 2274. Available from: [Link]

-

Cheméo. Chemical Properties of Propanoic acid, 2-methylpropyl ester (CAS 540-42-1). Available from: [Link]

-

National Institutes of Health. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Available from: [Link]

-

PubMed Central. Discovery of novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives as MAO-B inhibitors for the treatment of Parkinson's disease. Available from: [Link]

-

PubChem. (2-Hydroxyethyl)ammonium 2-mercaptopropionate | C5H13NO3S | CID 6452961. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives as MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 885280-42-2|6-(Benzyloxy)-3,4-dihydronaphthalen-2(1H)-one|BLD Pharm [bldpharm.com]

- 5. 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | 32263-70-0 [chemicalbook.com]

- 6. 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | C17H16O2 | CID 10682241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one synthesis - chemicalbook [chemicalbook.com]

- 8. medcraveonline.com [medcraveonline.com]

- 9. chemimpex.com [chemimpex.com]

- 10. researchgate.net [researchgate.net]

- 11. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. capotchem.com [capotchem.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

6-BENZYLOXY-3,4-DIHYDRO-1H-NAPHTHALEN-2-ONE molecular weight

An In-Depth Technical Guide to 6-Benzyloxy-α-tetralone

Introduction and Scope

6-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one, and its more extensively documented isomer 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one, are versatile chemical intermediates that belong to the tetralone class of compounds. Tetralones are bicyclic aromatic ketones that serve as foundational scaffolds in the synthesis of a wide array of bioactive molecules, natural products, and advanced materials.[1][2] Their unique structural features, including a reactive ketone group and an aromatic ring amenable to substitution, make them highly valuable in medicinal chemistry and organic synthesis.[3]

This guide provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals. It will focus primarily on the 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one isomer (CAS No: 32263-70-0) , hereafter referred to as 6-benzyloxy-α-tetralone, due to the extensive availability of robust synthesis and characterization data. The principles and protocols discussed herein, however, provide a strong framework applicable to related tetralone derivatives.

The significance of this compound lies in its role as a precursor for developing novel therapeutic agents, particularly those targeting neurological disorders and cancer.[4][5][6] The benzyloxy group serves as a crucial protecting group for the phenol, which can be deprotected in later synthetic stages to yield hydroxylated derivatives or serve as a handle for further functionalization. This guide will detail its core physicochemical properties, a validated synthesis protocol, purification methodologies, analytical quality control, and key applications.

Core Physicochemical and Structural Properties

The fundamental properties of 6-benzyloxy-α-tetralone are summarized below. These data are critical for designing experimental conditions, ensuring proper handling, and confirming the identity of the synthesized material.

| Property | Value | Source(s) |

| Molecular Weight | 252.31 g/mol | [1][7][8][9][10] |

| Molecular Formula | C₁₇H₁₆O₂ | [1][3][7][11] |

| IUPAC Name | 6-(phenylmethoxy)-3,4-dihydronaphthalen-1(2H)-one | [10][12] |

| CAS Number | 32263-70-0 | [3][7][8][11][12] |

| Appearance | Light brown to brown solid | [7] |

| Melting Point | 96-99 °C | [7] |

| Storage Conditions | Sealed in a dry environment at room temperature or 2-8°C | [3][7] |

| Synonyms | 6-Benzyloxytetralone, 6-(Benzyloxy)-1-tetralone | [7][10] |

Chemical Structure

The structure consists of a dihydronaphthalenone (tetralone) core with a benzyloxy substituent at the 6-position of the aromatic ring.

Caption: Chemical structure of 6-benzyloxy-α-tetralone.

Synthesis Protocol via Williamson Ether Synthesis

The most direct and widely cited method for preparing 6-benzyloxy-α-tetralone is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Principle and Rationale

The synthesis proceeds by deprotonating the phenolic hydroxyl group of 6-hydroxy-1-tetralone with a mild base, typically potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion.[7][8] This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the desired ether linkage. Acetone is an ideal solvent as it is polar aprotic, effectively solvating the cation of the base while not interfering with the nucleophile, and its boiling point is suitable for reflux conditions.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Purpose |

| 6-Hydroxy-1-tetralone | 3470-50-6 | 162.19 | Starting Material |

| Benzyl Bromide | 100-39-0 | 171.04 | Benzylating Agent |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Base |

| Acetone | 67-64-1 | 58.08 | Solvent |

| Cyclohexane | 110-82-7 | 84.16 | Recrystallization Solvent |

| Diatomaceous Earth (Celite) | 61790-53-2 | N/A | Filtration Aid |

Step-by-Step Experimental Protocol

This protocol is adapted from established literature procedures.[7][8]

-

Reaction Setup: Suspend 6-hydroxy-1-tetralone (1.0 eq) and potassium carbonate (2.0 eq) in acetone in a round-bottom flask equipped with a reflux condenser.

-

Addition of Reagent: Add benzyl bromide (1.1 eq) to the suspension.

-

Reflux: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 6 hours. The progress should be monitored periodically.

-

Reaction Monitoring: Track the consumption of the starting material by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/petroleum ether (1:2 v/v).[8] The disappearance of the 6-hydroxy-1-tetralone spot indicates reaction completion.

-

Workup: After completion, cool the mixture to room temperature. Filter the solid K₂CO₃ and potassium bromide byproduct through a pad of diatomaceous earth (Celite) and wash the filter cake with additional acetone.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the resulting crude solid by recrystallization from hot cyclohexane to afford 6-benzyloxy-α-tetralone as a light brown solid.[7][8]

Caption: Workflow for the synthesis and purification of 6-benzyloxy-α-tetralone.

Analytical Characterization and Quality Control

Self-validating protocols require rigorous analytical checks to ensure the identity, purity, and quality of the final compound.

Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is a rapid and effective technique for monitoring the progress of a chemical reaction.

-

Stationary Phase: Silica gel plates with a UV254 fluorescent indicator.

-

Mobile Phase: A 1:2 mixture of ethyl acetate and petroleum ether is effective for separating the more polar starting material (6-hydroxy-1-tetralone) from the less polar product.[8]

-

Visualization: Spots can be visualized under a UV lamp at 254 nm.[4] The product should have a higher Rf value (travel further up the plate) than the starting material.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of synthesized organic compounds.[4]

-

Column: A reverse-phase C18 column is typically used for molecules of this polarity.

-

Mobile Phase: A gradient of acetonitrile and water is a common choice.

-

Detection: A diode-array detector (DAD) allows for monitoring at multiple wavelengths, providing additional confidence in peak purity.

-

Outcome: The analysis should yield a single major peak corresponding to the product, with purity typically expected to be >95% for use in further applications.

Structural Confirmation

Final confirmation of the chemical structure is achieved through spectroscopic methods.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement that corresponds to the molecular formula C₁₇H₁₆O₂.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom, respectively. The resulting spectra serve as a unique fingerprint of the molecule, confirming the connectivity and the presence of key functional groups (e.g., aromatic protons, the benzylic CH₂, and the aliphatic protons of the tetralone ring).

Caption: A typical analytical workflow for quality control of synthesized compounds.

Applications in Research and Development

6-Benzyloxy-α-tetralone is not an end-product but a strategic building block. Its utility stems from the versatility of the tetralone scaffold and the functionality offered by the ketone and protected phenol.

-

Pharmaceutical Development: The tetralone core is a "privileged scaffold" in medicinal chemistry. Derivatives have been investigated as potent and selective inhibitors of monoamine oxidase B (MAO-B), an important target in the treatment of Parkinson's disease and other neurodegenerative disorders.[4][5] The position of the substituent on the aromatic ring is known to have a pronounced effect on inhibition potency.[4]

-

Intermediate for Complex Molecules: It serves as a key intermediate in the multi-step synthesis of more complex pharmaceuticals and natural products.[1][2][3] The ketone can be subjected to a variety of reactions, including reduction, oxidation, or condensation, to build molecular complexity.[3]

-

Material Science: The stable naphthalene backbone makes this compound a candidate for incorporation into novel polymers and coatings, potentially enhancing their thermal stability or optical properties.[1]

Conclusion

6-Benzyloxy-α-tetralone is a high-value synthetic intermediate with a well-defined pathway for its preparation and purification. Its molecular weight of 252.31 g/mol and its specific chemical properties make it a cornerstone for research in medicinal chemistry and materials science. The robust synthesis via Williamson etherification, coupled with rigorous analytical validation, ensures a reliable supply of this versatile building block for developing next-generation therapeutics and advanced materials. This guide provides the foundational knowledge for scientists to confidently synthesize, purify, and utilize this compound in their research endeavors.

References

-

6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one. LookChem. [Link]

-

6-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one, 97% Purity, C17H16O2, 100 grams. MilliporeSigma. [Link]

-

6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one. PubChem. [Link]

-

6-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-one. PharmaCompass. [Link]

-

The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase. PubMed Central. [Link]

-

Total Synthesis of Natural Products Containing the Tetralone Subunit. Semantic Scholar. [Link]

-

(1E)-6-Methoxy-3,4-dihydronaphthalen-1(2H)-one O-(p-tolylsulfonyl)oxime. ResearchGate. [Link]

-

The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase. PubMed. [Link]

-

Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography. PubMed. [Link]

-

Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. PubMed. [Link]

-

Synthesis and biological evaluation of 1-benzylidene-3,4-dihydronaphthalen-2-one as a new class of microtubule-targeting agents. PubMed. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one;CAS No.:32263-70-0 [chemshuttle.com]

- 4. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 1-benzylidene-3,4-dihydronaphthalen-2-one as a new class of microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | 32263-70-0 [chemicalbook.com]

- 8. 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one synthesis - chemicalbook [chemicalbook.com]

- 9. calpaclab.com [calpaclab.com]

- 10. 6-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. lookchem.com [lookchem.com]

- 12. 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | C17H16O2 | CID 10682241 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis Precursors of 6-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one

Abstract

6-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one is a versatile bicyclic ketone that serves as a pivotal intermediate in the synthesis of complex organic molecules and pharmaceuticals.[1] Its structure, featuring a tetralone core with a benzyloxy substituent, provides a valuable scaffold for drug development and material science.[1] This guide provides an in-depth exploration of the synthesis of its core precursors, focusing on robust and scalable methodologies. We will dissect the strategic considerations behind the synthesis of the functionalized β-tetralone framework, detailing the preparation of key intermediates such as 6-methoxy-2-tetralone and 6-hydroxy-2-tetralone. Emphasis is placed on the causality behind experimental choices, providing researchers and drug development professionals with a comprehensive understanding of the synthetic landscape.

Introduction: Strategic Overview of Synthesis

The synthesis of 6-benzyloxy-3,4-dihydro-1H-naphthalen-2-one is a multi-step process that hinges on the construction and functionalization of a tetralone skeleton. The target molecule is a β-tetralone (ketone at the 2-position), which is generally more challenging to synthesize and less stable than its α-tetralone (ketone at the 1-position) counterpart.[2]

A prevalent and logical synthetic strategy involves a three-stage approach:

-

Formation of a Methoxy-Substituted β-Tetralone Core: Synthesis of 6-methoxy-3,4-dihydro-1H-naphthalen-2-one (6-methoxy-2-tetralone). This is often achieved via rearrangement of the more readily accessible 6-methoxy-1-tetralone.

-

Demethylation: Cleavage of the methyl ether to unmask a phenolic hydroxyl group, yielding 6-hydroxy-3,4-dihydro-1H-naphthalen-2-one (6-hydroxy-2-tetralone).

-

Benzylation: Protection of the hydroxyl group as a benzyl ether to afford the final desired precursor scaffold.

This guide will systematically detail the synthesis of each of these crucial precursors.

Caption: High-level overview of the synthetic pathway.

Precursor I: Synthesis of 6-Methoxy-3,4-dihydro-1H-naphthalen-2-one

6-Methoxy-2-tetralone is a cornerstone intermediate for numerous synthetic endeavors, including the preparation of steroidal and terpenoid compounds.[2] While several synthetic routes exist, a particularly efficient method involves the transformation of the commercially available and more stable isomer, 6-methoxy-1-tetralone.[2]

Causality of the Synthetic Approach

Directly constructing the β-tetralone ring system via methods like the Robinson annulation can be complex. Therefore, a post-annulation isomerization strategy is often preferred. The conversion from the 1-tetralone to the 2-tetralone proceeds through a stable olefin intermediate, which is then epoxidized and rearranged. This multi-step, one-pot sequence is advantageous as it leverages a readily available starting material.[2]

Experimental Protocol: Isomerization of 6-Methoxy-1-tetralone

This procedure is adapted from a concise synthesis approach and offers a high yield for the intermediate olefin.[2]

-

Formation of the Olefin Intermediate:

-

To a solution of 6-methoxy-1-tetralone (1.0 g, 5.7 mmol) in toluene (95 mL), add p-toluenesulfonic acid (250 mg, 1.45 mmol) and 2,4-pentanediol (2.42 mL, 22.3 mmol).

-

Heat the mixture to reflux for 24 hours using a Dean-Stark apparatus to remove water.

-

Upon cooling, dilute the reaction mixture with a 5% sodium bicarbonate solution and extract three times with diethyl ether. The combined organic layers are dried and concentrated to yield the olefin intermediate with a reported yield of 94%.[2]

-

-

Epoxidation and Rearrangement to 6-Methoxy-2-tetralone:

-

The crude olefin from the previous step is dissolved in dichloromethane.

-

m-Chloroperbenzoic acid (MCPBA) is added, and the epoxidation is monitored.

-

Without purification of the resulting epoxide, the mixture is heated under reflux for 3 hours with 10% ethanolic sulfuric acid.

-

Workup and purification afford 6-methoxy-2-tetralone. The reported overall yield for this two-step sequence is approximately 36%.[2]

-

Caption: Synthesis of 6-Methoxy-2-tetralone from its isomer.

Data Summary

| Step | Key Reagents | Solvent | Temperature | Yield | Reference |

| Olefin Formation | 2,4-pentanediol, p-TsOH | Toluene | Reflux | 94% | [2] |

| Epoxidation/Rearrangement | MCPBA, 10% H2SO4 | CH2Cl2, Ethanol | Reflux | ~39% (from olefin) | [2] |

Precursor II: Synthesis of 6-Hydroxy-3,4-dihydro-1H-naphthalen-2-one

The conversion of the methoxy group to a hydroxyl group is a critical step, as the free phenol is required for the subsequent benzylation. This O-demethylation is a common transformation in organic synthesis, though it often requires harsh conditions due to the stability of the methyl ether.

Rationale for Reagent Selection

Strong Lewis acids like boron tribromide (BBr₃) or strong Brønsted acids such as hydrobromic acid (HBr) are typically employed for ether cleavage.[3][4] HBr is a cost-effective and powerful reagent for this purpose. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the bromide ion on the methyl group.

Experimental Protocol: Demethylation

This protocol is based on the demethylation of the analogous 6-methoxy-1-tetralone, a reaction that proceeds under similar conditions for the 2-tetralone isomer.[4]

-

Charge a reaction vessel with 6-methoxy-2-tetralone.

-

Add a sufficient volume of 48% aqueous hydrobromic acid.

-

Heat the mixture at 125 °C for approximately 3 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture. The product, 6-hydroxy-2-tetralone, should precipitate out of the solution.

-

Collect the solid product by suction filtration and dry thoroughly. Recrystallization from water can be performed for further purification if necessary.[4]

Caption: Mechanism of O-Demethylation using HBr.

Data Summary

| Precursor | Reagent | Solvent | Temperature | Key Feature | Reference |

| 6-Methoxy-tetralone | 48% aq. HBr | Water | 125 °C | Product precipitates on cooling | [4] |

| Aryl Methyl Ethers | BBr₃ | CH₂Cl₂ | 0 °C to RT | Strong Lewis acid conditions | [3][5] |

Precursor III: Benzylation of 6-Hydroxy-2-tetralone

The final transformation to generate the direct precursor scaffold is the protection of the phenolic hydroxyl group as a benzyl ether. This is typically accomplished via a Williamson ether synthesis, a robust and high-yielding reaction.

Mechanistic Considerations

The Williamson ether synthesis involves the deprotonation of the alcohol (in this case, a phenol) to form a nucleophilic alkoxide (or phenoxide). This is followed by an Sₙ2 reaction with an alkyl halide, such as benzyl bromide. The choice of a suitable base is critical to ensure complete deprotonation without promoting side reactions. Anhydrous potassium carbonate is a common and effective choice for this transformation, being sufficiently basic to deprotonate the phenol and easily removed by filtration after the reaction.[6][7]

Experimental Protocol: Benzylation

This general procedure is adapted from the synthesis of 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one and is directly applicable to the 2-tetralone isomer.[6][7]

-

Suspend 6-hydroxy-2-tetralone (1.0 eq) in acetone (approx. 15 mL per 0.3 g of starting material).

-

Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq).

-

To this suspension, add benzyl bromide (1.1 eq).

-

Heat the reaction mixture under reflux for approximately 6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and filter it through a pad of diatomaceous earth (Celite) to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by recrystallization from a suitable solvent like cyclohexane to yield 6-benzyloxy-3,4-dihydro-1H-naphthalen-2-one.[6][7]

Caption: Williamson Ether Synthesis for Benzylation.

Data Summary

| Substrate | Base | Alkylating Agent | Solvent | Conditions | Yield | Reference |

| 6-Hydroxy-1-tetralone | K₂CO₃ | Benzyl Bromide | Acetone | Reflux, 6h | 97% | [6] |

Ancillary Precursor Synthesis: 6-Methoxy-1-tetralone via Friedel-Crafts Acylation

As 6-methoxy-1-tetralone is a key starting material for the most practical route to the 2-tetralone isomer, understanding its synthesis is crucial. The most common method is an intramolecular Friedel-Crafts acylation.[8][9] This can be achieved either by cyclizing a pre-formed 4-arylbutyric acid or through a one-pot reaction.[10][11][12]

A highly efficient one-pot method starts from anisole and an appropriate acylating agent, such as 4-chlorobutyryl chloride, in the presence of a Lewis acid like aluminum trichloride (AlCl₃).[10] The reaction first proceeds via an intermolecular acylation, followed by an intramolecular alkylation (ring-closure) upon heating.[10]

Experimental Protocol: One-Pot Synthesis

This protocol is derived from a patented procedure for the synthesis of 6-methoxy-1-tetralone.[10]

-

In a suitable reaction vessel, dissolve anisole (1.0 eq) in a solvent such as dichloroethane.

-

Cool the solution to approximately 0 °C and slowly add aluminum trichloride (AlCl₃) (3.0 eq), stirring for 30 minutes.

-

Add 4-chlorobutyryl chloride (1.5 eq) to the mixture. Maintain the temperature and react for 1 hour.

-

Increase the temperature to 80-90 °C and maintain for 6-8 hours to effect the ring-closure.

-

After cooling, quench the reaction by carefully adding water.

-

Extract the product with a suitable organic solvent, purify, and remove the solvent to obtain 6-methoxy-1-tetralone.[10]

Conclusion

The synthesis of precursors for 6-benzyloxy-3,4-dihydro-1H-naphthalen-2-one is a well-defined process that relies on fundamental organic transformations. The strategic conversion of a stable α-tetralone to the desired β-tetralone core, followed by standard demethylation and benzylation reactions, provides a reliable pathway for researchers. By understanding the rationale behind each synthetic step and adhering to established protocols, drug development professionals can efficiently access this valuable intermediate for the creation of novel and complex molecular architectures.

References

-

6-METHOXY-β-TETRALONE. Organic Syntheses Procedure. Available from: [Link]

- CN111333494A - Synthetic method of 6-methoxy-1-tetralone. Google Patents.

-

Chavan, S. P., et al. (2010). Synthesis of 1‐Tetralone Derivatives Using a Stille Cross Coupling/Friedel Crafts Acylation Sequence. Synthetic Communications, 40(10), 1443-1453. Available from: [Link]

-

Banerjee, A. K., et al. (2018). A concise approach for the synthesis of 6-methoxy-2-tetralone. MOJ Biorg Org Chem, 2(1), 38-39. Available from: [Link]

-

Holden, M. S., Crouch, R. D., & Barker, K. A. (2006). Formation of α-Tetralone by Intramolecular Friedel–Crafts Acylation. Journal of Chemical Education, 83(9), 1344. Available from: [Link]

-

Synthesis of 6-Hydroxy-1-tetralone. PrepChem.com. Available from: [Link]

-

Ishihara, K., et al. (2002). Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid Catalysts. Synlett, 2002(5), 781-783. Available from: [Link]

-

Holden, M. S., Crouch, R. D., & Barker, K. A. (2006). Formation of α-Tetralone by Intramolecular Friedel-Crafts Acylation. ResearchGate. Available from: [Link]

-

Vera, W., et al. (2000). Novel Transformation of Methoxy Tetralones During Demethylation with Boron Trifluoride Etherate and Acetic Anhydride. Tetrahedron Letters, 41(43), 8355-8358. Available from: [Link]

-

O-Demethylation. Chem-Station Int. Ed. (2024). Available from: [Link]

-

Demethylation. Wikipedia. Available from: [Link]

-

Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols (GlycoPODv2). NCBI Bookshelf. (2021). Available from: [Link]

-

What demethylating reagent do you suggest? ResearchGate. (2016). Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one synthesis - chemicalbook [chemicalbook.com]

- 7. 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | 32263-70-0 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CN111333494A - Synthetic method of 6-methoxy-1-tetralone - Google Patents [patents.google.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

The Strategic Derivatization of 6-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one: A Gateway to Novel Bioactive Agents

Abstract

The 6-benzyloxy-3,4-dihydro-1H-naphthalen-2-one scaffold represents a privileged structural motif in medicinal chemistry. Its unique combination of a protected hydroxyl group on the aromatic ring and a reactive ketone function within a bicyclic system offers a versatile platform for the synthesis of a diverse array of derivatives and analogs. This in-depth technical guide provides a comprehensive overview of the synthesis of the core scaffold, strategies for its derivatization, and a survey of the known and potential biological activities of the resulting compounds. The content is tailored for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Introduction: The 2-Tetralone Core - A Scaffold of Untapped Potential

The tetralone framework is a common feature in numerous natural products and pharmacologically active compounds, demonstrating a broad spectrum of bioactivities including antibacterial, antitumor, and central nervous system (CNS) effects.[1][2] While the 1-tetralone isomer has been extensively studied, the 2-tetralone scaffold, particularly with a 6-benzyloxy substitution, remains a comparatively underexplored area of chemical space. This guide will illuminate the strategic value of 6-benzyloxy-3,4-dihydro-1H-naphthalen-2-one as a key intermediate for generating novel molecular entities with therapeutic potential. The benzyloxy group not only serves as a protecting group for the phenol but also offers opportunities for modulation of physicochemical properties and potential π-stacking interactions with biological targets.

Synthesis of the Core Scaffold: A Proposed Pathway

Proposed Synthetic Workflow

Sources

An In-depth Technical Guide to the Biological Activity of 6-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one

Foreword: Unveiling the Potential of a Versatile Scaffold

To the dedicated researchers, scientists, and drug development professionals who advance the frontiers of medicine, this guide serves as a comprehensive exploration into the latent biological activities of 6-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one. While primarily recognized as a versatile synthetic intermediate, the inherent structural motifs of this naphthalenone derivative suggest a rich, yet largely untapped, pharmacological potential. This document moves beyond a simple recitation of facts, instead adopting a deductive, experience-driven approach. We will dissect the known bioactivities of structurally analogous compounds to construct a compelling scientific narrative and lay a strategic foundation for future investigation into this promising molecule. Every protocol and mechanistic claim is presented with the intent of fostering a self-validating system of inquiry, grounded in established scientific principles.

Introduction to 6-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one: A Molecule of Latent Promise

6-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one, a stable and reactive compound, is a recognized building block in medicinal chemistry and organic synthesis.[1] Its utility as a key intermediate in the development of anti-inflammatory and analgesic drugs has been noted, yet specific investigations into its intrinsic biological activities remain limited.[1] The core 3,4-dihydro-1H-naphthalen-2-one scaffold, however, is present in numerous compounds exhibiting significant pharmacological effects, suggesting that the title compound may possess inherent, uncharacterized bioactivity.

Table 1: Physicochemical Properties of 6-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆O₂ | [2][3] |

| Molecular Weight | 252.31 g/mol | [2][3] |

| CAS Number | 885280-42-2 | [4] |

| Appearance | Solid | - |

| Solubility | Soluble in organic solvents | - |

Synthesis of 6-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one: A Practical Protocol

The synthesis of 6-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one is typically achieved through the benzylation of 6-hydroxy-3,4-dihydro-1H-naphthalen-2-one (6-hydroxytetralone). This straightforward and efficient reaction provides a high yield of the desired product.

Step-by-Step Synthesis Protocol

Materials:

-

6-hydroxy-3,4-dihydro-1H-naphthalen-2-one

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Ethyl acetate

-

Petroleum ether

-

Diatomaceous earth (Celite)

-

Cyclohexane

Procedure:

-

Suspend 6-hydroxy-3,4-dihydro-1H-naphthalen-2-one (1 equivalent) and potassium carbonate (2 equivalents) in acetone.

-

Add benzyl bromide (1.1 equivalents) to the suspension.

-

Reflux the reaction mixture for 6 hours, monitoring the progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:petroleum ether (1:2).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from cyclohexane to yield pure 6-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one.[3]

Caption: Synthetic workflow for 6-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one.

Postulated Biological Activities Based on Structural Analogs

The true potential of 6-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one can be inferred by examining the biological activities of its structural relatives. This deductive approach provides a strong rationale for targeted experimental investigation.

Anti-inflammatory and Antioxidant Potential

Derivatives of the 3,4-dihydronaphthalen-1(2H)-one scaffold have demonstrated significant anti-inflammatory and antioxidant properties. Specifically, hydroxylated 2-benzylidene-3,4-dihydronaphthalen-1(2H)-ones are potent inhibitors of reactive oxygen species (ROS) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[5][6] This suggests that the core naphthalenone structure is conducive to mitigating oxidative stress, a key factor in inflammation.

Hypothesized Mechanism: The benzyloxy moiety in 6-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one may modulate the electronic properties of the aromatic ring system, potentially influencing its ability to scavenge free radicals or interact with enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

Enzyme Inhibition: A Promising Avenue

The naphthalenone scaffold is present in compounds that exhibit inhibitory activity against various enzymes.

-

Tyrosinase Inhibition: Benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids have been identified as potent competitive inhibitors of mushroom tyrosinase, an enzyme crucial for melanin biosynthesis.[7] This highlights the potential of the naphthalenone core to interact with the active sites of metalloenzymes.

-

Retinoic Acid Metabolizing Enzyme Inhibition: A derivative, 2-(4-aminophenylmethyl)-6-hydroxy-3,4-dihydronaphthalen-1(2H)-one, has been shown to be a moderate inhibitor of all-trans retinoic acid (RA)-metabolizing enzymes.[8] This activity is relevant for the development of treatments for skin conditions and cancer.

Hypothesized Mechanism: The planar aromatic system and the ketone functional group of 6-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one could facilitate binding to the active sites of various enzymes through hydrophobic and hydrogen bonding interactions.

Analgesic Properties

The reported use of 6-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one as an intermediate for analgesic drugs strongly suggests that its derivatives, and possibly the parent compound itself, may possess pain-relieving properties.[1] Analgesic effects can be mediated through various mechanisms, including the inhibition of inflammatory pathways or direct interaction with neuronal receptors.

Hypothesized Mechanism: The compound could potentially modulate the activity of receptors involved in pain perception or interfere with the production of pro-inflammatory mediators that sensitize nociceptors.

Proposed Experimental Workflows for Biological Characterization

To empirically validate the hypothesized biological activities of 6-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one, a structured experimental approach is essential. The following protocols are designed to provide a comprehensive assessment of its potential pharmacological effects.

In Vitro Anti-inflammatory and Antioxidant Assays

Objective: To determine the ability of 6-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one to inhibit inflammatory responses and oxidative stress in a cellular model.

Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-